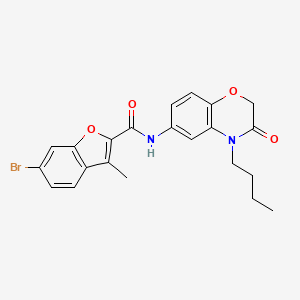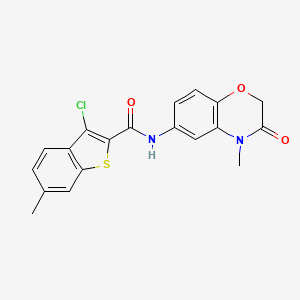![molecular formula C16H14ClN5O4S B11301767 4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11301767.png)
4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a chloro group, an ethylsulfonyl group, a hydroxyphenyl group, and a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then subjected to hydrazination to form the corresponding hydrazide.
Salt Formation and Cyclization: The hydrazide undergoes salt formation and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonylation: The thiol intermediate is converted into sulfonyl chloride, followed by nucleophilic attack by the appropriate amine to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access . Additionally, the tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, enhancing its bioactivity.
Comparaison Avec Des Composés Similaires
4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the thiadiazole and sulfonamide moieties but lacks the tetrazole ring, making it less versatile in certain reactions.
2-(3-(3-chloro-1-(4-substituted phenyl)-4-tetrazole-2-yl)-1H-indole-1-yl) acetohydrazide: This compound contains a tetrazole ring and a chloro group but has a different overall structure and set of functional groups.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C16H14ClN5O4S |
|---|---|
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
4-chloro-N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O4S/c1-2-27(25,26)11-4-6-15(23)13(8-11)19-16(24)12-5-3-10(17)7-14(12)22-9-18-20-21-22/h3-9,23H,2H2,1H3,(H,19,24) |
Clé InChI |
VBWDFXPHGZVSSV-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11301697.png)
![5-chloro-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11301702.png)

![3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11301720.png)
![N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11301728.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B11301734.png)
![Cyclopropyl{4-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11301745.png)
![N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11301746.png)

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301753.png)
![4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11301756.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11301768.png)
![4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11301769.png)
